molecular formula C21H22ClN3O B13399307 Trcp6-IN-1

Trcp6-IN-1

Cat. No.: B13399307
M. Wt: 367.9 g/mol
InChI Key: RLKRLNQEXBPQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trcp6-IN-1, also known as SAR7334, is a potent and specific inhibitor of the transient receptor potential cation channel subfamily C member 6 (TRPC6). TRPC6 channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium and sodium influx into cells. These channels are implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trcp6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Trcp6-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Trcp6-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Trcp6-IN-1 exerts its effects by inhibiting the activity of TRPC6 channels. These channels are activated by diacylglycerol, a product of phospholipase C activity, leading to calcium and sodium influx into cells. This compound binds to specific sites on the TRPC6 channel, preventing its activation and subsequent ion influx. This inhibition modulates various cellular processes and signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trcp6-IN-1 is unique due to its high specificity and potency in inhibiting TRPC6 channels. Unlike other compounds, it does not affect closely related TRPC channels, making it a valuable tool for studying TRPC6-specific functions and therapeutic applications .

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

4-[[2-(3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile

InChI

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2

InChI Key

RLKRLNQEXBPQGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N

Origin of Product

United States

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